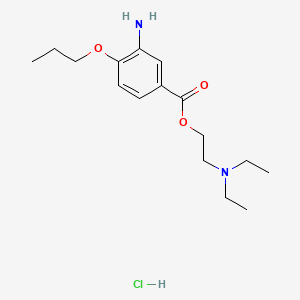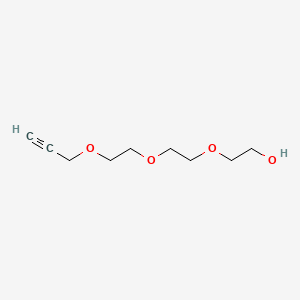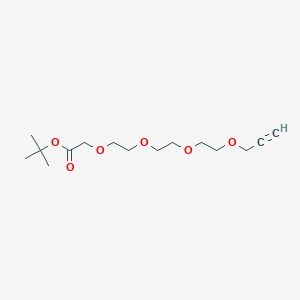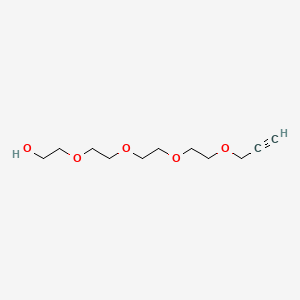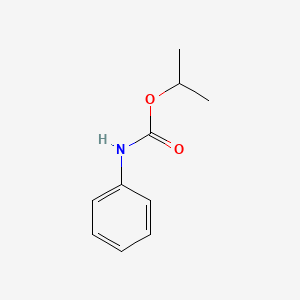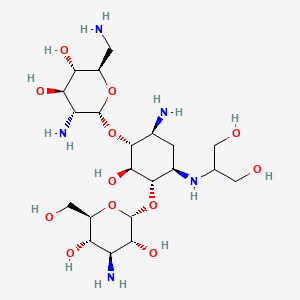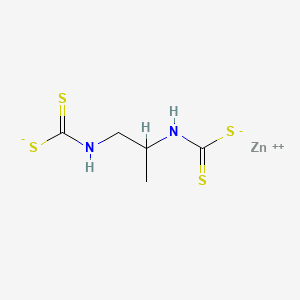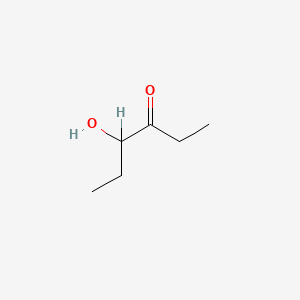
Dimethylenastron
概要
説明
Dimethylenastron is a potent, specific, and reversible inhibitor of kinesin Eg5 (kinesin-5/kinesin spindle protein, KSP) with an IC50 of 200 nM . It induces mitotic arrest and apoptosis and upregulates Hsp70 in human multiple myeloma cells . It is a white crystalline solid at room temperature, almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .
Synthesis Analysis
Dimethylenastron analogues have been synthesized through the Biginelli reaction . This involves the reaction of imidazole aldehydes, dimedone, and urea or thioura .Molecular Structure Analysis
Molecular modeling studies have shown that Dimethylenastron can allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release .Chemical Reactions Analysis
Dimethylenastron is known to inhibit Eg5, a kinesin motor protein. Inhibition of Eg5 leads to monopolar spindles, spindle abnormalities, and chromosome misalignment in cultured GC-2 spd cells .Physical And Chemical Properties Analysis
Dimethylenastron has a molecular weight of 302.39 and a molecular formula of C16H18N2O2S .科学的研究の応用
Inhibition of Pancreatic Cancer Cell Migration and Invasion
Dimethylenastron has been shown to suppress the migration and invasion of human pancreatic cancer cells in vitro . This is achieved through the allosteric inhibition of mitotic kinesin Eg5, a protein that plays a critical role in bipolar spindle assembly . The suppression of these cancer cell behaviors is independent of the drug’s effect on cell proliferation .
Inhibition of Mitotic Kinesin Eg5
Dimethylenastron is a specific inhibitor of Eg5, a mitotic kinesin . Eg5 plays a crucial role in the assembly of the bipolar spindle, a structure that is essential for cell division . By inhibiting Eg5, Dimethylenastron can disrupt cell division, making it a potential tool for cancer treatment .
Anticancer Activity
Dimethylenastron and its analogues have shown impressive anticancer activity in preclinical studies . This is largely due to their ability to inhibit Eg5, thereby disrupting cell division and potentially stopping the growth of cancer cells .
Cytotoxicity Against HeLa Cell Line
In a study, a series of six novel Dimethylenastron analogs were synthesized and their cytotoxicity against the HeLa cell line was evaluated . These analogs, which were based on the Biginelli reaction, showed IC50 values in the range of 98 to 210 μg/mL against the HeLa cell line . Compared with Dimethylenastron, these new series were found to have stronger antiproliferative activity against the HeLa cell line .
Kinesin Inhibitory Activity
The synthesized Dimethylenastron analogs were also evaluated for their inhibitory effects on kinesin . Some of these analogs showed stronger kinesin inhibition compared to Dimethylenastron . This suggests that these analogs could be potential anticancer agents, as kinesin is a target in cancer chemotherapy .
Molecular Modeling Studies
Molecular modeling studies have shown that Dimethylenastron can allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release . This provides a novel insight into the mechanisms of targeting Eg5 for pancreatic cancer chemotherapy .
Safety And Hazards
特性
IUPAC Name |
2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQJSUOOGOWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462142 | |
| Record name | PF-514273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-F][1,4]oxazepin-8(5H)-one | |
CAS RN |
851728-60-4 | |
| Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-514273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-514273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-514273 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethylenastron exert its antitumor effect?
A1: Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, an enzyme crucial for cell division. By binding to Eg5, Dimethylenastron prevents the proper formation of the mitotic spindle, a structure that separates chromosomes during cell division. This disruption leads to mitotic arrest and ultimately results in cell death, primarily in rapidly dividing cells like cancer cells [, ].
Q2: What makes Dimethylenastron more effective than other Eg5 inhibitors?
A2: Dimethylenastron exhibits a significantly decreased ADP release rate from Eg5 compared to other inhibitors. This characteristic contributes to its potent inhibitory activity against Eg5 and subsequent suppression of cancer cell proliferation []. Furthermore, structural studies reveal that Dimethylenastron possesses a superior fit within the allosteric binding site of Eg5 and benefits from the presence of fluorine atoms, enhancing its potency [].
Q3: Are there any specific cancer types where Dimethylenastron shows particular promise?
A3: While research is ongoing, studies highlight the efficacy of Dimethylenastron against human glioblastoma cells [] and its potential in pancreatic cancer treatment. In pancreatic cancer models, Dimethylenastron effectively suppressed cell migration and invasion in vitro, further supporting its potential as a therapeutic agent [].
Q4: Does the stereochemistry of Dimethylenastron affect its activity?
A4: Yes, Dimethylenastron exhibits stereoselectivity in its interaction with Eg5. Research indicates a preferential binding of the S-enantiomer of Dimethylenastron to Eg5 []. This selectivity highlights the importance of chirality in drug design and development.
Q5: Has Dimethylenastron been investigated for potential resistance mechanisms?
A5: While detailed resistance mechanisms for Dimethylenastron are still under investigation, one study suggests that it might overcome susceptibility to P-glycoprotein (Pgp) [], an efflux pump often implicated in multidrug resistance, particularly for tubulin-targeting drugs. This finding suggests a potential advantage of Dimethylenastron over conventional chemotherapeutics.
Q6: Beyond cancer, are there other potential applications for Dimethylenastron?
A6: Research suggests that Dimethylenastron could be explored as an anti-angiogenic agent due to its inhibitory effects on the mitotic kinesins Eg5 and MKLP-2. These proteins are highly expressed in the endothelium, playing a role in blood vessel formation. Inhibiting them could potentially hinder angiogenesis, a process crucial for tumor growth and other diseases [].
Q7: What is the impact of Dimethylenastron on tetraploid cells?
A7: Intriguingly, Dimethylenastron demonstrates a higher efficacy in killing tetraploid tumor cells compared to their diploid counterparts []. This selectivity arises from the distinct response of tetraploid cells to Eg5 inhibition. While diploid cells may undergo mitotic arrest and revert to interphase, tetraploid cells experience a shorter arrest followed by a chaotic cell division (bipolar or tripolar karyokinesis) ultimately leading to apoptosis.
Q8: Have there been any studies evaluating Dimethylenastron in in vivo models?
A8: Yes, research has investigated the efficacy of Dimethylenastron in animal models. For instance, one study utilizing a rabbit model for glaucoma filtration surgery examined the effect of subconjunctival Dimethylenastron administration []. While the study reported that the applied concentrations did not sufficiently improve the surgical outcome, it provided valuable insights into in vivo responses to the drug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

